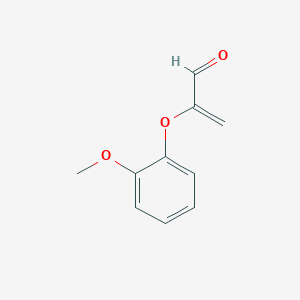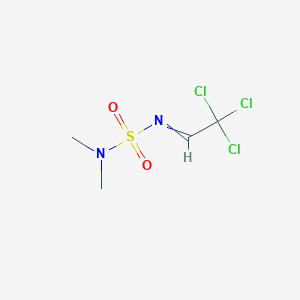
N,N-Dimethyl-N'-(2,2,2-trichloroethylidene)sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide is a chemical compound known for its high reactivity towards oxygen- and nitrogen-centered nucleophiles. This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide typically involves the reaction of N,N-dichloromethanesulfonamide with trichloroethylene. This reaction is carried out under specific conditions to ensure the formation of the desired product . The industrial production methods for this compound are similar, involving large-scale reactions with controlled parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced products.
Substitution: The compound is highly reactive towards nucleophiles, making it suitable for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aromatic compounds can lead to C-alkylation products .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide has several scientific research applications, including:
Chemistry: It is used in various organic synthesis reactions due to its high reactivity.
Biology: The compound’s reactivity towards nucleophiles makes it useful in biological studies involving nucleophilic substitution reactions.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide involves its high reactivity towards nucleophiles. The compound can form stable intermediates with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide is unique due to its high reactivity towards nucleophiles. Similar compounds include:
N-(2,2,2-Trichloroethylidene)trifluoromethanesulfonamide: This compound also shows high reactivity towards nucleophiles and is used in similar applications.
N-(2,2,2-Trichloroethylidene)nitrobenzenesulfonamide: Another highly reactive compound used in various chemical reactions.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo.
Eigenschaften
CAS-Nummer |
64298-54-0 |
|---|---|
Molekularformel |
C4H7Cl3N2O2S |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
1,1,1-trichloro-2-(dimethylsulfamoylimino)ethane |
InChI |
InChI=1S/C4H7Cl3N2O2S/c1-9(2)12(10,11)8-3-4(5,6)7/h3H,1-2H3 |
InChI-Schlüssel |
GNFRSWUOKODLCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

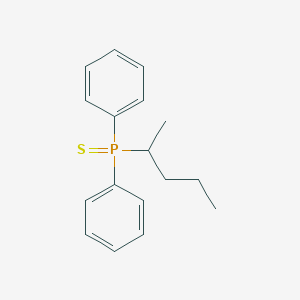
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)


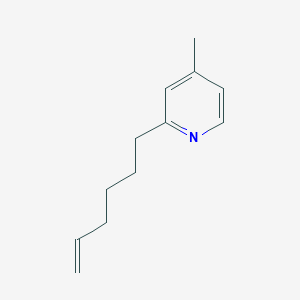


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
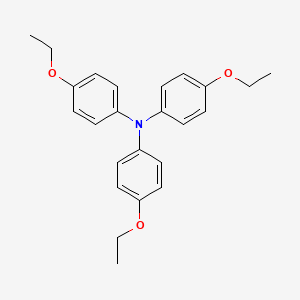
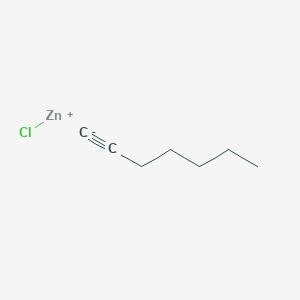
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
